Maximiscin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

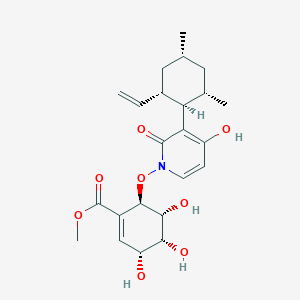

Maximiscin is a polyketide-shikimate chemical compound isolated from the fungus Tolypocladium. It has shown significant tumor growth suppression in animal models. The discovery of this compound was the result of a citizen scientist crowdsourcing project by the University of Oklahoma, where a soil sample from Salcha, Alaska, yielded this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of maximiscin involves a stereocontrolled approach, which is derived from the rare union of three separate metabolic pathways. The synthesis typically involves multiple steps, including the coupling of various fragments and the use of specific reagents to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily synthesized in research laboratories for scientific studies. The complexity of its structure and the need for precise stereocontrol make large-scale production challenging.

Chemical Reactions Analysis

Types of Reactions

Maximiscin undergoes various types of chemical reactions, including:

Oxidation: Achieved using specific oxidizing agents to introduce oxygen functionalities.

Reduction: Involves the use of reducing agents to remove oxygen functionalities or add hydrogen atoms.

Substitution: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Properties

Maximiscin has shown significant potential as an anticancer agent, particularly against specific subtypes of breast cancer.

Mechanism of Action:

- Selective Cytotoxicity: Research indicates that this compound exhibits selective cytotoxic effects against the basal-like 1 subtype of triple-negative breast cancer (MDA-MB-468 cells). The compound demonstrated a lower lethal concentration (LC50) of 600 nM for these cells compared to 15-60 μM for other subtypes, indicating a 25 to 100-fold selectivity .

- Induction of DNA Damage: The compound induces DNA damage, activating critical DNA damage response pathways. Studies showed phosphorylation of p53 and activation of checkpoint kinases Chk1 and Chk2 shortly after treatment, which are essential for cell cycle regulation and DNA repair .

Case Study: Xenograft Models

- In vivo studies using xenograft models demonstrated that this compound significantly inhibited tumor growth in MDA-MB-468 xenografts when administered intraperitoneally at a dose of 5 mg/kg daily for 21 days . Tumors were notably smaller compared to control groups, underscoring this compound's potential as a therapeutic agent.

Antimicrobial Applications

This compound has also been studied for its antimicrobial properties, particularly in the context of fungal infections.

Chemical Resistance Mechanisms:

- A study highlighted that this compound plays a role in a chemically driven toxin inactivation system employed by certain fungi. This system includes mechanisms such as membrane impermeabilization and antibiotic inactivation . The addition of shikimate moieties to certain compounds derived from this compound resulted in diminished antifungal activities, suggesting that structural modifications can influence efficacy .

Synthesis and Structural Insights

Understanding the synthesis and structure of this compound is crucial for its application in medicinal chemistry.

Synthesis Techniques:

- Recent advancements have led to the development of enantioselective synthesis methods for this compound, utilizing strategies such as C–H functionalization and radical retrosynthesis . These methods aim to produce this compound efficiently while maintaining its structural integrity.

Structural Characteristics:

- This compound features a highly oxidized pyridone ring, which is pivotal for its biological activity. The structural complexity offers insights into how modifications can enhance or alter its pharmacological properties .

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines

| Cell Line | Molecular Subtype | LC50 (nM) |

|---|---|---|

| MDA-MB-468 | BL1 | 600 |

| HCC70 | BL2 | 15,000 |

| BT-549 | ML | 30,000 |

| MDA-MB-231 | MSL | 45,000 |

| MDA-MB-453 | LAR | 60,000 |

Table 2: Summary of this compound's Mechanisms of Action

| Mechanism | Description |

|---|---|

| DNA Damage Induction | Activates p53 phosphorylation; induces cell cycle arrest |

| Checkpoint Activation | Phosphorylation of Chk1 and Chk2 |

| Selective Cytotoxicity | Higher efficacy against specific cancer subtypes |

Mechanism of Action

Maximiscin exerts its effects by inducing DNA damage and activating DNA damage response pathways. It has been shown to reduce the fraction of cells in the S and G2/M phases of the cell cycle and induce apoptosis within a short period . The molecular targets and pathways involved include specific enzymes and proteins related to DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Maximiscin is unique due to its polyketide-shikimate structure and its potent anticancer properties. Similar compounds include other polyketide-shikimate hybrids and natural products with anticancer activity, such as:

Epothilone: A polyketide with anticancer properties.

Paclitaxel: A natural product used as a chemotherapy drug.

Doxorubicin: An anthracycline antibiotic with anticancer activity.

This compound stands out due to its unique biosynthetic origin and its specific mechanism of action in inducing DNA damage and apoptosis.

Biological Activity

Maximiscin is a fungal metabolite recognized for its potent biological activity, particularly in the context of cancer therapy. Derived from the fungus Tolypocladium sp., this compound exhibits selective cytotoxicity against various cancer cell lines, especially triple-negative breast cancer (TNBC) subtypes. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Origin

This compound is characterized by a unique chemical structure that includes a pyridone ring, which is crucial for its biological activity. The compound's synthesis has been explored through various methods, including total synthesis techniques that highlight its complex biosynthetic origins.

Research indicates that this compound primarily induces DNA damage and activates DNA damage response pathways. The following mechanisms have been identified:

- Cytotoxic Activity : this compound demonstrates significant cytotoxic effects against MDA-MB-468 cells, a model for the BL1 subtype of TNBC. The compound inhibits cell proliferation and induces apoptosis through DNA damage mechanisms .

- Cell Cycle Arrest : Treatment with this compound has been shown to increase the proportion of cells in the G1 phase of the cell cycle, indicating a blockade in DNA synthesis and potential induction of cell cycle arrest .

- Activation of Signaling Pathways : this compound activates critical signaling pathways involved in DNA damage response, including phosphorylation of p53 and checkpoint kinases Chk1 and Chk2 .

In Vitro Studies

A series of studies have evaluated the efficacy of this compound in vitro:

- Cytotoxicity Assays : The sulforhodamine B (SRB) assay was employed to assess the antiproliferative effects of this compound across multiple cancer cell lines. Results indicated that this compound has a GI50 value of approximately 0.55 µM against MIA PaCa-2 pancreatic cancer cells .

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | 0.55 | DNA damage induction |

| MIA PaCa-2 | 0.55 | Mitochondrial depolarization |

| Other TNBC lines | Variable | Cell cycle arrest |

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

- Triple-Negative Breast Cancer : this compound showed selective cytotoxicity against various TNBC subtypes, particularly effective in inhibiting growth in the BL1 subtype .

- Pancreatic Cancer : In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor size without notable side effects, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate Maximiscin’s mechanism of action in DNA damage response pathways?

- Answer: Studies typically employ fluorescence microscopy to quantify phosphorylation levels of DNA repair markers (e.g., P-Chk2) and flow cytometry for cell cycle analysis. For example, treatment with this compound in triple-negative breast cancer (TNBC) cells showed increased P-Chk2 fluorescence intensity (indicating DNA damage response activation) and G2/M phase arrest . Dose-response assays and Western blotting are critical to validate pathway-specific effects.

Q. How is this compound’s chemical structure characterized, and what techniques confirm its stereochemical configuration?

- Answer: Nuclear Magnetic Resonance (NMR) and mass spectrometry are standard for structural elucidation. Electronic Circular Dichroism (ECD) is used to determine stereochemistry by comparing experimental curves with computational simulations (e.g., this compound vs. isothis compound in ). Discrepancies between experimental and calculated ECD curves may indicate dynamic equilibria or impurities, necessitating repeated crystallographic validation .

Q. What in vitro models are suitable for assessing this compound’s cytotoxic selectivity?

- Answer: TNBC cell lines (e.g., MDA-MB-231) are commonly used due to this compound’s subtype-specific activity. Controls should include non-cancerous epithelial cells (e.g., MCF-10A) to evaluate selective cytotoxicity. Dose-ranging studies (0.1–10 μM) over 48–72 hours, paired with viability assays (MTT/CellTiter-Glo), are standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cancer subtypes?

- Answer: Contradictions may arise from variations in cell line genetics or experimental conditions (e.g., serum concentration, treatment duration). Meta-analyses of dose-response curves and replication studies under standardized protocols are essential. Statistical tools (e.g., ANOVA with post-hoc tests) should account for inter-experimental variability .

Q. What synthetic strategies address the challenges in this compound’s asymmetric total synthesis?

- Answer: Baran’s convergent synthesis uses a Guareschi-Thorpe condensation to assemble the pyridone core. Key challenges include stereochemical control at C-3 and C-7, resolved via silver-mediated activation of diacyl chlorides and TMSOTf-enhanced reactivity. Low yields in des-TMS-5 analogs highlight the role of silicon-directed stereochemistry .

Q. How do researchers validate the biological relevance of this compound’s DNA damage response activation versus off-target effects?

- Answer: CRISPR knockouts of Chk2 or ATM kinases can isolate pathway-specific effects. Complementary techniques like comet assays (for DNA strand breaks) and γH2AX foci quantification are used to distinguish direct DNA damage from secondary stressors .

Q. What advanced analytical methods improve the interpretation of this compound’s ECD data in dynamic systems?

- Answer: Time-resolved ECD spectroscopy and density functional theory (DFT) simulations can model equilibria between this compound isomers. For example, slow isomerization between this compound and isothis compound requires kinetic studies to avoid misassignment of stereochemical outcomes .

Q. How should researchers design studies to optimize this compound’s therapeutic window in vivo?

- Answer: Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in murine models is critical. Toxicity endpoints (e.g., hematological parameters, organ histopathology) must be assessed alongside efficacy metrics. Dose escalation studies with LC-MS/MS quantification ensure accurate bioavailability measurements .

Q. Methodological Guidelines

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent cytotoxicity?

- Answer: Non-linear regression models (e.g., log(inhibitor) vs. normalized response) calculate IC50 values. Bootstrap resampling or Bayesian hierarchical models account for variability in triplicate assays. Reporting confidence intervals (95%) is mandatory .

Q. How can researchers ethically address data ownership in collaborative this compound studies?

Properties

Molecular Formula |

C23H31NO8 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

methyl (3R,4R,5R,6R)-6-[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxopyridin-1-yl]oxy-3,4,5-trihydroxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C23H31NO8/c1-5-13-9-11(2)8-12(3)17(13)18-15(25)6-7-24(22(18)29)32-21-14(23(30)31-4)10-16(26)19(27)20(21)28/h5-7,10-13,16-17,19-21,25-28H,1,8-9H2,2-4H3/t11-,12+,13-,16-,17-,19-,20-,21-/m1/s1 |

InChI Key |

BHUFOFQGYXAGAC-QMUCRNDTSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O[C@H]3[C@@H]([C@@H]([C@@H](C=C3C(=O)OC)O)O)O)O)C |

Canonical SMILES |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)OC3C(C(C(C=C3C(=O)OC)O)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.